4-Chlorophenyl cyanate
Overview
Description
4-Chlorophenyl cyanate is an organic compound with the molecular formula C7H4ClNO It is a derivative of phenyl cyanate, where a chlorine atom is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorophenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and alkenes. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cycloaddition reactions with alkenes yield cyclic compounds, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
4-Chlorophenyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-chlorophenyl cyanate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a cyanate group.
4-Bromophenyl cyanate: Contains a bromine atom instead of a chlorine atom at the para position.
4-Fluorophenyl cyanate: Contains a fluorine atom instead of a chlorine atom at the para position
Uniqueness
4-Chlorophenyl cyanate is unique due to its specific reactivity and the presence of the cyanate group, which allows it to participate in a variety of chemical reactions. Its chlorine substituent also influences its chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(4-chlorophenyl) cyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNNPOIBWADPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.